3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid 3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1983938-09-5
VCID: VC6771582
InChI: InChI=1S/C12H10F3NO3/c1-19-6-2-3-7-8(5-16-9(7)4-6)10(11(17)18)12(13,14)15/h2-5,10,16H,1H3,(H,17,18)
SMILES: COC1=CC2=C(C=C1)C(=CN2)C(C(=O)O)C(F)(F)F
Molecular Formula: C12H10F3NO3
Molecular Weight: 273.211

3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid

CAS No.: 1983938-09-5

Cat. No.: VC6771582

Molecular Formula: C12H10F3NO3

Molecular Weight: 273.211

* For research use only. Not for human or veterinary use.

3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid - 1983938-09-5

Specification

CAS No. 1983938-09-5
Molecular Formula C12H10F3NO3
Molecular Weight 273.211
IUPAC Name 3,3,3-trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C12H10F3NO3/c1-19-6-2-3-7-8(5-16-9(7)4-6)10(11(17)18)12(13,14)15/h2-5,10,16H,1H3,(H,17,18)
Standard InChI Key JCDHMQHQTCGJLA-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=CN2)C(C(=O)O)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₀F₃NO₃, with a molecular weight of 273.211 g/mol. Its structure combines a trifluoromethyl group (-CF₃) at the β-position of a propanoic acid backbone and a 6-methoxyindole moiety (Figure 1). The indole ring’s methoxy group at the 6-position introduces electronic effects that influence solubility and intermolecular interactions .

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC₁₂H₁₀F₃NO₃
Molecular Weight273.211 g/mol
IUPAC Name3,3,3-trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid
CAS Number1983938-09-5
Key Functional GroupsTrifluoromethyl, methoxyindole, carboxylic acid

The trifluoromethyl group enhances lipophilicity, as evidenced by its calculated partition coefficient (logP), which is critical for membrane permeability. The carboxylic acid moiety provides a site for salt formation or further derivatization, enabling tailored pharmacokinetic properties.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3,3,3-trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid involves multi-step organic reactions. A common approach includes:

  • Indole Ring Formation: Condensation of 4-methoxyphenylhydrazine with a carbonyl compound to construct the indole core .

  • Trifluoromethylation: Introduction of the -CF₃ group via nucleophilic substitution or radical-mediated processes.

  • Propanoic Acid Formation: Oxidation of intermediate esters (e.g., ethyl esters) to carboxylic acids .

For example, ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate (PubChem CID: 3726295) serves as a precursor, where hydrolysis of the ester group yields the target carboxylic acid . Industrial-scale production optimizes reaction conditions (e.g., temperature, catalysts) to maximize yield and purity.

Table 2: Comparison of Synthetic Intermediates

IntermediateMolecular FormulaMolecular Weight (g/mol)Role in Synthesis
Ethyl ester precursor C₁₃H₁₂F₃NO₃287.23Ester hydrolysis to acid
6-Methoxyindole derivative C₁₂H₁₀F₃NO₂257.21Substituent variation

Challenges in Fluorination

Introducing the trifluoromethyl group requires specialized reagents (e.g., Ruppert-Prakash reagent) and anhydrous conditions to avoid side reactions. Patent US4803284A highlights analogous methods for amino-substituted indolepropanoic acids, though adaptations are necessary for -CF₃ incorporation .

Biological and Pharmacological Relevance

Mechanism of Action

Fluorinated compounds like this derivative interact with biological targets through enhanced binding affinity and metabolic stability. The -CF₃ group’s electron-withdrawing effects modulate electron density at the indole ring, potentially influencing serotonin receptor interactions .

Preclinical Applications

  • Enzyme Inhibition: The compound’s structure suggests potential as a kinase or protease inhibitor, leveraging hydrogen bonding with the carboxylic acid group.

  • Anticancer Activity: Analogs with methyl substituents (e.g., 5-methyl-1H-indol-3-yl variants) show cytotoxic effects in vitro, though methoxy derivatives remain understudied .

Table 3: Biological Activity of Structural Analogs

Analog (Substituent)Biological ActivitySource
6-Methyl-1H-indol-3-yl Moderate cytotoxicity (IC₅₀: ~50 µM)Chemsrc
5-Methyl-1H-indol-3-yl Enhanced metabolic stabilityPubChem CID: 91658669

Comparative Analysis with Analogs

Substituent Effects

Replacing the 6-methoxy group with methyl (CAS: 2197052-76-7) reduces polarity, increasing logP from 1.8 to 2.3 . Conversely, the methoxy group’s electron-donating nature may improve solubility in polar solvents, aiding formulation.

Positional Isomerism

Shifting the methoxy group to the 5-position (PubChem CID: 91658669) alters electronic distribution, potentially affecting binding to hydrophobic enzyme pockets .

Future Directions

  • Structure-Activity Relationships (SAR): Systematic studies to correlate substituent position/type with biological efficacy.

  • Process Optimization: Scaling synthesis via flow chemistry or biocatalytic methods.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles in animal models.

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